molecular formula C9H17NO2 B1319215 Methyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 95533-25-8

Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1319215
CAS No.: 95533-25-8
M. Wt: 171.24 g/mol
InChI Key: BMFMUHLTSDBYKC-UHFFFAOYSA-N
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Description

“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an acetate group . The molecular weight of this compound is 171.24 .


Chemical Reactions Analysis

Piperidones, including “this compound”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They are synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a flash point of 81.5°C and a boiling point of 210.2°C at 760 mmHg .

Scientific Research Applications

1. Use in Acetylcholinesterase Enzymatic Activity Measurement

Methyl 2-(1-methylpiperidin-4-yl)acetate has been utilized in the synthesis of carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase (AChE). These compounds, including variations like N-[11C]methylmethylpiperidin-4-yl isobutyrate, are designed to measure AChE activity in the human brain and examine the structure-activity relationship for in vivo enzymatic hydrolysis (Nguyen, Snyder, & Kilbourn, 1998).

2. Role in Molecular and Solid-State Structure Studies

Research has been conducted on the molecular and solid-state structures of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate. X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations have been used to understand the structural properties of these compounds, providing insight into their molecular behavior (Tomaščiková et al., 2008).

3. Applications in Theoretical Chemistry

This compound derivatives have been studied for their local and global chemical activities using density functional theory (DFT). These studies help in understanding the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of these compounds (Gültekin et al., 2020).

4. Use in PET Imaging Agent Development

This compound has been investigated for its use as a PET imaging agent for brain acetylcholinesterase activity. Methods for purification and identification of N-[11C]Methylpiperidin-4-yl acetate (MP4A) have been studied, with a focus on improving product quality and quantity (Qiu-yu, 2010).

5. Contribution to Synthesis and Chemical Reactivity Studies

The compound and its derivatives have been used in studies focusing on the synthesis of novel compounds and examining their chemical reactivity. For instance, research on radical-mediated nitrile translocation in the stereoselective transformation of aziridines to methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates highlights the utility of these compounds in synthetic organic chemistry (Vervisch et al., 2012).

Safety and Hazards

The safety information available indicates that “Methyl 2-(1-methylpiperidin-4-yl)acetate” is flammable and may cause burns of eyes, skin, and mucous membranes . Containers may explode when heated, and vapors may form explosive mixtures with air .

Properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMUHLTSDBYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598717
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95533-25-8
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methylpiperidin-4-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(1-Methyl-piperidin-4-ylidene)-acetic acid methyl ester (Step A) was stirred under H2 overnight (1.1 g of 10% Pd/C and 200 mL EtOH), filtered and evaporated to give (1-methyl-piperidin-4-yl)-acetic acid methyl ester as a yellow oil/white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl diethylphosphonoacetate (88.69 g, 0.422 mol) was added dropwise to a stirred suspension of sodium hydride (18.56 g, 60% dispersion in oil, 0.464 mol) in THF (300 ml) under nitrogen, at such a rate as to maintain the temperature below 30° C. The mixture was stirred for 1 h and a solution of N-methyl-4-piperidinone (47.71 g, 0.422 mol) in THF (150 ml) was added dropwise. The mixture was heated at 60° C. for 4.5 h before removing the solvent under vacuum and redissolving the residue in dichloromethane (300 ml) and water (200 ml). The dichloromethane phase was separated, washed successively with water (200 ml) and saturated sodium bisulphite solution (2×70 ml) and dried (MgSO4). The crude product was chromategraphed on silica gel, eluting with methanol/ether (5:95) to give the title-product (19.75 g, 28%). 1H NMR (250 MHz, CDCl3) δ (3H, s, N-CH3), 2.35 (2H, t, J=6 Hz, CH2), 2.40-2.50 (4H, m, 2 of CH2), 3.00 (2H, t, J=6 Hz, CH2), 3.70 (3H, s, CO2CH3), 5.65 (1H, s, vinyl CH).
Quantity
88.69 g
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
47.71 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
28%

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